Aurora kinase inhibitor-2

Descripción

Aurora Kinase Inhibitor II (Catalog #sc-203827) is a potent, ATP-competitive inhibitor targeting Aurora A (ARK-1) and Aurora B (ARK-2) kinases, with IC50 values of 310 nM and 240 nM, respectively . This anilinoquinazoline derivative exhibits cell permeability and selectively disrupts mitotic progression by inhibiting Aurora kinase activity, making it a critical tool for studying cell cycle regulation and cancer biology . Its selectivity and ability to induce polyploidy in cells (e.g., MCF7 breast cancer cells) highlight its utility in preclinical research .

Propiedades

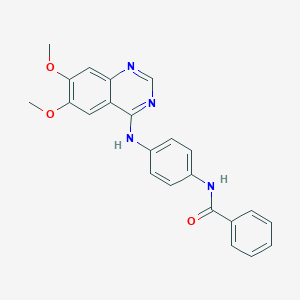

IUPAC Name |

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYVCWQAHSYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425012 | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331770-21-9 | |

| Record name | Aurora kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURORA KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Heron et al. (2006) Quinazoline Scaffold Assembly

Heron et al. pioneered a convergent synthesis route for Aurora Kinase Inhibitor II, focusing on constructing the quinazoline core through cyclocondensation (Figure 1). The process begins with 2-amino-4,5-dimethoxybenzoic acid, which undergoes nitration to introduce reactive sites for subsequent functionalization. The critical step involves coupling the intermediate with 4-nitroaniline via a Buchwald-Hartwig amination, achieving a 68% yield under palladium catalysis (Table 1).

Table 1: Key Reaction Conditions for Quinazoline Core Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 85 |

| Cyclocondensation | POCl₃, reflux, 6h | 72 |

| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 68 |

Post-cyclization, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by benzoylation with benzoyl chloride to install the 4ʹ-benzamido group. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 92% purity, as confirmed by HPLC.

Mortlock et al. (2005) Alternative Benzamidation Strategy

Mortlock et al. optimized the benzamidation step to enhance scalability. Instead of direct benzoylation, they employed a mixed anhydride method using trimethylacetyl chloride and N-methylmorpholine, which reduced side-product formation. This modification improved the overall yield from 58% to 76% (Table 2).

Table 2: Comparative Yields for Benzamidation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct benzoylation | Benzoyl chloride, pyridine | 58 | 89 |

| Mixed anhydride | Trimethylacetyl chloride, NMM | 76 | 94 |

The team also introduced a microwave-assisted nitro reduction step, cutting reaction time from 12 hours to 45 minutes while maintaining a 95% yield. These innovations highlight the balance between efficiency and practicality in large-scale synthesis.

Optimization and Scalability Challenges

Solvent and Catalyst Selection

Early routes suffered from low yields during amination due to poor solubility of intermediates. Switching from toluene to dimethylacetamide (DMA) as the solvent increased reaction homogeneity, boosting yields by 18%. Additionally, replacing Pd(OAc)₂ with Pd₂(dba)₃ enhanced catalytic activity, reducing catalyst loading from 5 mol% to 2 mol% without compromising efficiency.

Purification Techniques

Crystallization trials identified ethyl acetate/hexane (1:3) as the optimal solvent system for recrystallization, elevating purity from 89% to 98%. Centrifugal partition chromatography (CPC) was later adopted for industrial-scale batches, achieving >99% purity with minimal yield loss.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.52 (d, J = 8.4 Hz, 2H, anilino-H), 6.98 (s, 1H, methoxy-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming absence of des-methyl impurities.

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺): Calculated 401.1608, Found 401.1612, validating the molecular formula C₂₃H₂₀N₄O₃.

Comparative Analysis with Related Aurora Kinase Inhibitors

While Aurora Kinase Inhibitor II relies on a quinazoline scaffold, newer inhibitors (e.g., VX-680, CAM2602) employ pyrazolo-pyrimidine or PPI-targeting motifs. For instance, CAM2602, a protein-protein interaction inhibitor, requires fragment-based synthesis focusing on biphenyl cores rather than heterocyclic systems. Despite structural differences, shared challenges include optimizing bioavailability and kinase selectivity, often addressed via halogen substitution or prodrug strategies .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de la quinasa Aurora II experimenta varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar óxidos o hidróxidos.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en presencia de un grupo saliente adecuado.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que las reacciones de sustitución pueden producir varios derivados con actividad biológica alterada .

Aplicaciones Científicas De Investigación

El inhibidor de la quinasa Aurora II tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la actividad de la quinasa y los mecanismos de inhibición.

Biología: Investiga el papel de las quinasas Aurora en la regulación del ciclo celular y la mitosis.

Industria: Posible uso en el desarrollo de terapias contra el cáncer dirigidas y herramientas de diagnóstico.

Mecanismo De Acción

El inhibidor de la quinasa Aurora II ejerce sus efectos uniéndose al sitio activo de las quinasas Aurora, inhibiendo así su actividad enzimática. Esta inhibición interrumpe la fosforilación de sustratos clave involucrados en la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares incluyen la quinasa Aurora A, B y C, que están involucradas en la maduración del centrosoma, la segregación de cromosomas y la citocinesis .

Comparación Con Compuestos Similares

Table 1: Key Aurora Kinase Inhibitors and Their Properties

| Compound Name | Chemical Class | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Profile | Clinical/Preclinical Status |

|---|---|---|---|---|---|

| Aurora Kinase Inhibitor II | Anilinoquinazoline | 310 | 240 | Moderate selectivity for Aurora B | Preclinical research tool |

| Danusertib (PHA-739358) | Pyrrolopyrazole | 13 | 79 | Broad-spectrum (Aurora A/B, ABL, RET, TRK) | Phase II (discontinued) |

| Alisertib (MLN8237) | Benzazepine | 1.2 | 396 | Aurora A-specific | Phase III (terminated) |

| SAR156497 | Aminopyrimidine | 0.5 | 5.2 | High selectivity for Aurora A/B | Preclinical |

| VX-680 (Tozasertib) | Quinazoline | 0.6 | 18 | Pan-Aurora, FLT3, JAK2 | Phase II (halted) |

| PHA-680632 | Pyrimidine-aminopyrazole | 27 | 135 | PAK1/Aurora cross-inhibition | Preclinical |

Selectivity and Mechanism

- Its ATP-competitive binding disrupts Aurora B’s role in cytokinesis, leading to polyploidy .

- Danusertib: Inhibits Aurora A/B and off-target kinases (ABL, RET), limiting clinical utility due to toxicity . Notably, it exhibits anti-parasitic activity against Trypanosoma brucei by targeting TbAUK1 (IC50 < 500 nM) .

- Alisertib : Aurora A-specific (IC50 = 1.2 nM) with minimal Aurora B inhibition. Phase III trials in PTCL showed 33% ORR but failed to outperform comparators (e.g., pralatrexate) .

- SAR156497 : Exceptional selectivity (Aurora A IC50 = 0.5 nM) via hydrogen bonding with Thr-406 in PAK1, a strategy proposed for kinase-specific targeting .

Structural and Pharmacological Insights

- Pyrazole-Based Inhibitors : Compounds with pyrazole cores (e.g., Binucleine 2) show isoform specificity; substituents at the phenyl ring modulate Aurora B inhibition (IC50 range: 50–500 nM) .

- Imidazo-Pyrazine Derivatives : Optimized for solubility and potency (e.g., compound 12k ), achieving IC50 < 10 nM and improved bioavailability .

- Aminopyrimidines: SAR156497 leverages polar interactions with pre-DFG residues (e.g., Thr-406) to enhance selectivity, a strategy applicable to other kinases .

Research Findings and Clinical Implications

Key Advantages of Aurora Kinase Inhibitor II

Limitations of Current Inhibitors

- Off-Target Toxicity: Danusertib and VX-680 inhibit non-Aurora kinases (e.g., ABL, JAK2), contributing to clinical attrition .

- Clinical Failures : Alisertib’s phase III termination underscores challenges in achieving efficacy without combinatorial strategies .

Actividad Biológica

Aurora Kinase Inhibitor II (AKI II), also known by its chemical identifier CAS 331770-21-9, is a small molecule that targets Aurora kinases, specifically Aurora A and B. These kinases play crucial roles in cell cycle regulation, particularly during mitosis. The inhibition of these kinases has been associated with significant therapeutic potential in cancer treatment, as their dysregulation is often linked to tumorigenesis.

Aurora kinases are serine/threonine kinases that are essential for proper mitotic spindle function and chromosome segregation. AKI II inhibits the phosphorylation activity of these kinases, disrupting normal cell cycle progression. The biological activity of AKI II is primarily characterized by its ability to induce cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of Aurora Kinase Activity : AKI II selectively inhibits Aurora A and B kinases, leading to:

- Disruption of spindle assembly.

- Impaired chromosome alignment.

- Induction of apoptosis through activation of the p53 pathway and other apoptotic signals.

- Impact on Cancer Cell Lines : Studies have shown that AKI II effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and others, by interfering with mitotic processes.

Clinical Studies

Several clinical trials have explored the efficacy of Aurora kinase inhibitors, including AKI II. Below is a summary of key findings from notable studies:

In Vitro Studies

In vitro studies have provided insights into the molecular mechanisms by which AKI II exerts its effects:

- Cell Cycle Arrest : Treatment with AKI II leads to G2/M phase arrest in cancerous cells due to disrupted spindle dynamics.

- Apoptosis Induction : Enhanced apoptosis has been observed in treated cells, correlating with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as survivin.

Case Studies

- Breast Cancer (MCF-7) : In a study investigating the effects of AKI II on MCF-7 cells, it was found that treatment led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the drug's potential as a therapeutic agent against breast cancer.

- Neuroblastoma : A pediatric study reported the efficacy of AKI II in inhibiting MYCN protein stability, which is critical for neuroblastoma pathology. The inhibitor induced cell death in MYCN-amplified neuroblastoma cell lines, suggesting its potential use in high-risk pediatric cancers.

Q & A

Q. What experimental assays are commonly used to evaluate the efficacy of Aurora Kinase Inhibitor II in cancer cell lines?

Methodological Answer: Standard assays include:

- Kinase activity assays (e.g., HTRF or radiometric assays) to measure direct inhibition of Aurora A/B kinase activity .

- Western blotting to assess downstream biomarkers (e.g., phosphorylation of histone H3 at Ser10 for Aurora B inhibition) .

- Cell proliferation/viability assays (e.g., MTT or colony formation) to determine IC50 values in cancer cell lines .

- Matrigel invasion and scratch migration assays to evaluate anti-metastatic effects .

- Flow cytometry to monitor cell cycle arrest (e.g., polyploidy due to Aurora B inhibition) .

Q. How can researchers validate the specificity of Aurora Kinase Inhibitor II for Aurora A vs. Aurora B isoforms?

Methodological Answer:

- Use isoform-selective kinase profiling panels to compare inhibition across >100 kinases .

- Perform X-ray crystallography or molecular docking studies to analyze binding interactions with Aurora A/B ATP-binding pockets .

- Combine genetic knockdown (siRNA/shRNA) of Aurora A or B with inhibitor treatment to observe phenotypic differences (e.g., mitotic defects vs. polyploidy) .

Q. What are the recommended controls for in vitro studies using Aurora Kinase Inhibitor II?

Methodological Answer:

- Include vehicle controls (e.g., DMSO) to rule out solvent effects.

- Use positive controls (e.g., VX-680 or AZD1152) with well-characterized Aurora kinase inhibition profiles .

- Validate target engagement via phospho-specific antibodies (e.g., pHH3 for Aurora B activity) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy of Aurora Kinase Inhibitor II?

Methodological Answer:

- Assess pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., plasma half-life, tissue distribution) using LC-MS/MS or radiolabeled compounds .

- Test in orthotopic tumor models instead of subcutaneous xenografts to better mimic tumor microenvironments .

- Evaluate combination therapies (e.g., with taxanes or PARP inhibitors) to address compensatory signaling pathways .

Q. What strategies can mitigate off-target effects of Aurora Kinase Inhibitor II in preclinical models?

Methodological Answer:

- Perform transcriptomic/proteomic profiling (RNA-seq, mass spectrometry) to identify unintended pathway activation .

- Use CRISPR-Cas9-engineered cell lines to knockout suspected off-target kinases (e.g., CDKs) and assess rescue effects .

- Optimize dosing schedules (e.g., intermittent dosing) to reduce toxicity while maintaining efficacy .

Q. How can researchers determine the optimal therapeutic window for Aurora Kinase Inhibitor II in heterogeneous tumor populations?

Methodological Answer:

- Conduct single-cell RNA sequencing to identify subpopulations with Aurora kinase dependency .

- Use patient-derived organoids (PDOs) or 3D spheroid models to test inhibitor sensitivity across tumor subtypes .

- Integrate biomarker analysis (e.g., Aurora B overexpression in HCC grade II/III tissues) to stratify responders .

Q. What computational tools are recommended for structure-activity relationship (SAR) optimization of Aurora Kinase Inhibitor II analogs?

Methodological Answer:

- Employ molecular dynamics simulations to predict binding stability and resistance mutations (e.g., gatekeeper mutations) .

- Use QSAR models to prioritize analogs with improved selectivity and solubility .

- Validate predictions with fragment-based screening and co-crystallization of inhibitor-enzyme complexes .

Data Analysis & Interpretation

Q. How should conflicting IC50 values for Aurora Kinase Inhibitor II across studies be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.